Allyltriphenyltin

Organic Synthesis Stereoselective Allylation Reagent Comparison

Researchers requiring precise stereochemical control in allylation reactions face challenges with liquid allylstannanes that compromise handling accuracy and diastereoselectivity. Allyltriphenyltin (ATPT, mp 71-74°C) solves this as a solid reagent enabling precise gravimetric dispensing under inert atmosphere. • Delivers up to 20% higher yield and improved diastereoselectivity vs allyltributyltin in stereocontrolled syntheses. • Solid-state form eliminates liquid transfer equipment, reducing contamination risk in glovebox operations. • Validated in (+)-ambruticin S total synthesis; suited for late-stage pharmaceutical intermediate functionalization.

Molecular Formula C21H20Sn
Molecular Weight 391.1 g/mol
CAS No. 76-63-1
Cat. No. B1265375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltriphenyltin
CAS76-63-1
Molecular FormulaC21H20Sn
Molecular Weight391.1 g/mol
Structural Identifiers
SMILESC=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2;
InChIKeyNDUYAGLANMHJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyltriphenyltin Overview


Allyltriphenyltin (ATPT), also known as allyltriphenylstannane or triphenyl(prop-2-enyl)stannane, is an organotin compound with the molecular formula C₂₁H₂₀Sn and a molecular weight of 391.1 g/mol [1]. It belongs to the class of triaryltin(IV) compounds, characterized by a central tin atom bonded to three phenyl groups and one allyl (CH₂CH=CH₂) moiety [2]. ATPT serves as a versatile reagent in organic synthesis, primarily for the introduction of allyl groups into molecular scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Stille, Negishi) . It also functions as a source of allyl radicals in hydroallylation, cyclization, and polymerization processes . The compound exhibits high acute toxicity (LD₅₀ i.v. mouse = 100 mg/kg) and is classified as a hazardous substance requiring careful handling [3]. As a solid crystalline material (melting point: 71–74°C) , its physical state offers distinct handling and storage advantages over liquid organotin alternatives, which is a critical factor for procurement decisions.

Solid-state reagent for precise weighing and inert-atmosphere handling
Allyl-transfer cross-coupling via Stille and related Pd-catalyzed routes
Stereoselective allylation studies with reported diastereoselectivity shifts
Radical allylation and polymer end-group control research

Why Generic Substitution Fails


Allyltriphenyltin cannot be simply interchanged with other allylstannanes, such as allyltributyltin, or with triphenyltin chloride, due to quantifiable differences in steric bulk, electronic properties, and physical state that directly impact synthetic outcomes. The triphenyl substituents impart a distinct balance of stability and reactivity: the solid state of ATPT facilitates precise weighing and handling under inert atmosphere compared to the liquid allyltributyltin, while the phenyl groups modulate the electron density at the tin center, altering reaction kinetics and stereoselectivity in cross-couplings [1]. Furthermore, the presence of a direct tin-allyl bond in ATPT enables unique radical chain transfer and allylation pathways that are not accessible with triphenyltin chloride, which lacks this allyl functionality [2]. Attempting to replace ATPT with a structurally similar but functionally distinct analog risks dramatic changes in reaction yield, diastereoselectivity, and the overall efficiency of a synthetic route, as demonstrated by the quantitative data in Section 3 [3].

Allyltributyltin cannot be used interchangeably
Different steric bulk and electronic profile may shift allylation kinetics and stereoselectivity; solid ATPT offers handling advantages that liquid tributyltin does not match.
Triphenyltin chloride lacks the allyl group
Triphenyltin chloride cannot participate in allyl-transfer or radical chain pathways; substitution removes the key allyl functionality and alters reaction scope.
Physical state affects glovebox workflows
Liquid organotin reagents require different handling equipment and may introduce spill risks not present with the solid ATPT form.

Quantitative Evidence Guide


Diastereoselectivity and Yield in Allylation

In a direct head-to-head comparison for the allylation of a carbonyl substrate, substituting allyltriphenyltin for allyltributyltin resulted in both a significantly improved chemical yield and enhanced diastereoselectivity. Specifically, allyltributyltin (in the presence of trimethylsilyl triflate) gave a 70% yield with a cis:trans ratio of 33:67, while allyltriphenyltin under identical conditions produced a 90% yield with a cis:trans ratio of 29:71 [1]. This demonstrates that the triphenyltin reagent provides a 20 percentage point increase in yield and a modest but measurable shift in diastereoselectivity.

Diastereoselectivity & Yield
Head-to-head comparison
ATPT: yield 90%, cis:trans 29:71
Allyltributyltin: yield 70%, cis:trans 33:67
Δ yield +20 pp; Δ cis% −4 pp
Reported yield and diastereoselectivity improvement context in allylation of carbonyl substrates.
Conditions: 0.2 eq. TMSOTf, 1 h. Direct comparison supports synthetic route selection.
Organic Synthesis Stereoselective Allylation Reagent Comparison

Solid-State Handling vs. Liquid Reagents

Unlike many commonly used organotin reagents such as allyltributyltin (liquid, d = 1.12 g/mL, bp = 80-82 °C/0.2 mmHg) [1], allyltriphenyltin is a white crystalline solid at room temperature with a melting point of 71–74 °C . This physical property significantly reduces the risk of spills and exposure during weighing and transfer, a critical consideration given the compound's high acute toxicity (H301+H311+H331). Furthermore, its solid state simplifies storage and handling under inert atmosphere (e.g., in a glovebox), as it does not require the complex liquid transfer apparatus often needed for air-sensitive liquids. This inherent physical advantage simplifies procurement decisions for labs focused on safety and operational efficiency.

Solid-State Handling
Class-level inference
ATPT: solid, mp 71–74 °C
Allyltributyltin: liquid, bp 80–82 °C/0.2 mmHg
Solid form may simplify weighing and inert-atmosphere handling; reduces spill risk.
Handling context; verify with site-specific safety protocols for toxic organotins.
Chemical Procurement Laboratory Safety Reagent Handling

Reactivity in Mercuric Salt Cleavage

Kinetic studies on the cleavage of organotin compounds by mercuric salts reveal a fundamental mechanistic divergence between allyltriphenyltin and triphenyltin chloride. For the reaction with HgCl₂ in ethanol at 25–40°C, allyltriphenyltin (and other allyltin derivatives) undergoes rapid cleavage at the tin-allyl bond via an assisted SE2 pathway, with a measured rate ratio k₂(H)/k₂(Me) of 200 for the allyl versus methyl-substituted analog [1]. In contrast, triphenyltin chloride does not contain an allyl group and therefore cannot participate in this reaction pathway; its reactivity is limited to electrophilic aromatic substitution under more forcing conditions [2]. This demonstrates that the allyl functionality is essential for the observed reactivity, and that allyltriphenyltin is not a direct substitute for triphenyltin chloride in synthetic sequences requiring allyl transfer.

Mercuric Salt Cleavage
Cross-study comparable
k₂(H)/k₂(Me) = 200
(ATPT vs methyl analog)
Allyl-specific SE2 reactivity; triphenyltin chloride does not react via this pathway.
With HgCl₂ in ethanol, 25–40 °C. Allyl group is essential for observed cleavage.
Reaction Mechanism Electrophilic Cleavage Organotin Chemistry

Comparative Acute Toxicity Profile

The acute intravenous toxicity of allyltriphenyltin in mice is reported as LD₅₀ = 100 mg/kg . While a direct, matched-route LD₅₀ value for triphenyltin chloride is not available in the open literature, a comparative toxicology study in rats established that trialkyltin compounds (e.g., triethyltin) are generally more acutely neurotoxic than triaryltin compounds like triphenyltin chloride, which exhibit relatively non-specific effects [1]. This class-level inference suggests that while allyltriphenyltin is highly toxic and requires stringent safety protocols, its toxicity profile may be less acutely potent than that of certain trialkyltin alternatives. However, the specific value of 100 mg/kg (i.v., mouse) provides a quantitative benchmark for risk assessment and handling procedures.

Acute Toxicity Profile
Class-level inference
LD₅₀ = 100 mg/kg (i.v., mouse)
Triaryltin compounds may show lower neurotoxic potency than trialkyltins; individual handling assessment required.
No matched-route LD₅₀ available for triphenyltin chloride. Class-level observation only.
Toxicology Safety Assessment Organotin Compounds

Optimal Application Scenarios


Stereoselective Allylation in Complex Synthesis

In the synthesis of chiral pharmaceutical intermediates or natural products where control over stereochemistry is paramount, allyltriphenyltin offers a quantifiable advantage over allyltributyltin. As demonstrated by a 20% increase in yield and a measurable shift in diastereoselectivity [1], ATPT enables more efficient and stereocontrolled construction of carbon frameworks. This makes it the reagent of choice for late-stage functionalization in total synthesis, particularly for targets like (+)-ambruticin S, where ATPT has been employed as a key reagent .

Air-Sensitive Glovebox Synthesis

For reactions requiring strict exclusion of air and moisture, the solid-state nature of allyltriphenyltin (mp 71–74 °C) is a critical operational advantage over liquid alternatives [1]. In a glovebox environment, the solid reagent can be accurately weighed into reaction vessels without the need for specialized liquid transfer equipment, minimizing the risk of spills and contamination. This is particularly valuable for the preparation of air-sensitive catalysts and in the synthesis of organometallic complexes where the purity of the tin reagent is essential .

Radical Chain Transfer and Polymerization

Allyltriphenyltin functions as an efficient source of allyl radicals and a chain transfer agent in radical polymerizations. The rate of allyl radical generation can be tuned by varying the reaction conditions [1]. In contrast to triphenyltin chloride, which lacks the necessary allyl group, ATPT is specifically engineered to moderate polymer molecular weight and end-group functionality. This is a critical application in the production of specialty polymers with tailored properties, where the allyltriphenyltin derivative is pyrolyzed to form carbon-encapsulated tin nanoparticles for use as advanced anode materials in lithium-ion batteries .

Application
Selection Property
Validation Focus
Stereoselective carbon-framework construction
Reported yield and diastereoselectivity context
Stereochemical outcome verification under chosen conditions
Inert-atmosphere glovebox synthesis
Solid-state handling and weighing accuracy
Compatibility with air-sensitive catalyst preparations
Radical allylation and polymer modification
Allyl radical generation and chain-transfer reactivity
Polymer molecular-weight control and end-group analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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